5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5S/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFDJAGAJNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide may also interact with various cellular targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Biological Activity
5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
- Molecular Formula : C17H16ClN1O5S1
- Molecular Weight : 413.89 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[b]furan, which share structural similarities, have shown promising results against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's sulfonamide group is known for its antimicrobial properties, particularly against bacterial strains. Sulfonamides work by inhibiting bacterial folic acid synthesis, a critical pathway for bacterial growth.
- In Vitro Studies :
Data Table: Biological Activity Summary
| Activity Type | Compound Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in A549 cells | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Mechanism | Caspase activation and mitochondrial pathway involvement |
Conclusion and Future Directions
The biological activity of this compound presents a promising area for future research. Its potential as an anticancer and antimicrobial agent warrants further investigation through:
- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
- Structural Modifications : To optimize its biological activity and reduce potential side effects.
- Mechanistic Studies : To elucidate the pathways through which it exerts its effects, particularly in cancer cells.
Comparison with Similar Compounds
Table 1. Structural Comparison of Sulfonamide Derivatives
Key Observations :
- The hydroxyethyl chain may improve water solubility compared to non-polar substituents (e.g., phenylethyl in ).
Physicochemical Properties
Table 2. Physicochemical Comparison
Key Observations :
Q & A
Basic Research Questions
Key Functional Groups and Reactivity Q: What are the key functional groups in 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide, and how do they influence its chemical reactivity? A: The compound features:
- A chloro group at the 5-position of the benzene ring, which can undergo nucleophilic substitution (e.g., with amines or thiols).
- A methoxy group at the 2-position of the benzene ring, providing electron-donating effects that stabilize electrophilic substitution.
- A sulfonamide group , enabling hydrogen bonding and interactions with biological targets.
- A furan-3-yl moiety, contributing π-π stacking potential and metabolic instability due to its heteroaromatic nature.
- A hydroxyethyl group , enhancing solubility and enabling derivatization (e.g., esterification).
These groups collectively influence reactivity in nucleophilic substitution (chloro), oxidation (hydroxyethyl), and acid-base interactions (sulfonamide) .
Standard Synthetic Routes Q: What are the established synthetic routes for this compound? A: A typical multi-step synthesis involves:
Intermediate Formation : Reacting 2-methoxybenzenesulfonyl chloride with 2-amino-2-(furan-3-yl)ethanol under basic conditions (e.g., triethylamine in dichloromethane).
Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to introduce the chloro group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Key challenges include controlling regioselectivity during chlorination and minimizing byproducts in the sulfonamide coupling step .
Initial Biological Screening Assays Q: What in vitro assays are recommended for preliminary biological evaluation? A: Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or sulfotransferases due to sulfonamide’s affinity for enzyme active sites.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and Stability : HPLC-based pharmacokinetic profiling in simulated physiological conditions.
Reference structurally similar compounds in and for assay design .
Advanced Research Questions
Optimizing Coupling Reaction Yield Q: How can reaction conditions be optimized for higher yield in the final sulfonamide coupling step? A: Critical parameters include:
- Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt to activate carboxylic acids.
- Solvent : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity.
- Temperature : Maintain 0–5°C to suppress side reactions.
- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
Continuous flow reactors (as in ) enhance mixing and heat transfer for scalability .
Resolving Structural Ambiguities Q: What analytical techniques are critical for confirming structural integrity? A: Use a combination of:
- NMR : H/C NMR to verify substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm).
- HRMS : Confirm molecular formula (e.g., C₁₃H₁₅ClNO₅S).
- X-ray Crystallography : Resolve stereochemistry (as demonstrated for analogs in ).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .
Addressing Data Contradictions Q: How should researchers address discrepancies in reported biological activity data? A: Conduct a meta-analysis with attention to:
- Structural Variants : Compare substituent effects (e.g., methoxy vs. ethoxy in ).
- Assay Conditions : Control for pH, serum proteins, and solvent (DMSO concentration).
- Statistical Power : Ensure n ≥ 3 replicates and use ANOVA for significance testing.
For example, conflicting cytotoxicity data may arise from differences in cell line sensitivity or compound purity .
Methodological Recommendations
- Synthetic Challenges : Prioritize protecting groups (e.g., TBS for hydroxyl) during multi-step synthesis to prevent side reactions .
- Data Reproducibility : Deposit raw spectral data in public repositories (e.g., PubChem) for peer validation .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with COX-2 or EGFR targets, leveraging furan’s π-stacking potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
